molecular formula C8H14N4O6 B036141 Tetramethylol acetylenediurea CAS No. 5395-50-6

Tetramethylol acetylenediurea

Cat. No. B036141
CAS RN: 5395-50-6
M. Wt: 262.22 g/mol
InChI Key: UUGLSEIATNSHRI-UHFFFAOYSA-N
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Description

Tetramethylol acetylenediurea (TMAD) is a formaldehyde type of textile-finish resin . It is also known by other names such as 1,3,4,6-Tetrakis (hydroxymethyl)tetrahydroimidazo [4,5-d]imidazole-2,5 (1H,3H)-dione and Tetramethylolglycoluril .


Molecular Structure Analysis

The molecular formula of Tetramethylol acetylenediurea is C8H14N4O6 . The IUPAC name is 1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione . The molecular weight is 262.22 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tetramethylol acetylenediurea are not detailed in the sources I found .

Scientific Research Applications

Energy Storage

TA is used as a component in a hydrophilic hyperbranched polyester (poly (tetramethylol acetylenediurea (TA)-CO-succinyl chloride) (PTS)). This application falls under the field of Energy Storage, specifically in the development of batteries . The PTS was proposed to be used as an organic additive in aqueous ZnSO4 electrolyte to achieve a highly reversible zinc/manganese oxide battery . The zinc symmetric battery based on the 2.0 wt.% PTS/ZnSO4 electrolyte showed a long cycle stability of more than 2400 h at 1.0 mA·cm−2 .

Synthesis Analysis

TA does not directly appear in the literature search; however, related compounds such as tetramethylnorbornadiene have been synthesized and used as acetylene equivalents in creating complex organic molecules. These processes often involve multigram-scale preparations and exhibit high reactivity in specific reactions like the Pauson-Khand reaction.

Molecular Structure Analysis

The molecular structure of similar compounds, such as tetramethyltin and tetramethyllead, has been elucidated through techniques like gas-phase electron diffraction. These studies showcase the precision with which the molecular structure of tetra-substituted compounds can be determined.

Chemical Reactions and Properties

Research on acetylenic compounds, including those involving tetramethyl groups, often focuses on their ability to participate in complex reactions, such as the synthesis of cyclic and polymeric structures. These reactions can demonstrate the versatility and reactivity of the acetylenic bond.

Physical Properties Analysis

The study of similar tetramethyl compounds suggests that TA’s physical properties could be analyzed through its behavior in different states or phases. These studies often explore the solubility, phase behavior, and thermal properties that are crucial for practical applications.

Chemical Properties Analysis

TA, by virtue of its structure, is expected to exhibit unique chemical properties, such as reactivity with specific reagents, participation in forming hydrogen bonds, or undergoing specific types of chemical transformations. The chemical properties of acetylenic and tetramethyl compounds, including reactivity patterns and interaction with metals, provide a basis for predicting and understanding the chemical behavior of TA.

Safety and Hazards

Tetramethylol acetylenediurea may cause skin irritation, serious eye irritation, and respiratory irritation . It is also registered as a pesticide under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), and is periodically reevaluated to ensure its safety .

Future Directions

Tetramethylol Acetylenediurea derived versatile carbon with rational design of multi-pronged active sites, superior kinetics and robust stability via unique nanoengineering strategies has been developed . It was proposed to be used as an organic additive in aqueous ZnSO4 electrolyte to achieve a highly reversible zinc/manganese oxide battery .

properties

IUPAC Name

1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O6/c13-1-9-5-6(11(3-15)7(9)17)12(4-16)8(18)10(5)2-14/h5-6,13-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGLSEIATNSHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063830
Record name 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole
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Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)-
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Product Name

Tetramethylol acetylenediurea

CAS RN

5395-50-6
Record name Tetramethylolacetylenediurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5395-50-6
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Record name Tetramethylolglycoluril
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Record name Tetramethylol acetylenediurea
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Record name Tetramethylol acetylenediurea
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Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)-
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Record name 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole
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Record name Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Record name TETRAMETHYLOLGLYCOLURIL
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Q & A

Q1: What is the role of Tetramethylol Acetylenediurea in textile treatment?

A1: Tetramethylol Acetylenediurea functions as a resin in textile treatment, particularly in processes involving reactive dyes. [] It helps bind dyes to fabrics like cotton and viscose rayon, enhancing their fastness to washing and light. The process involves applying the dye alongside Tetramethylol Acetylenediurea, a catalyst like ammonium phosphate, and heating the fabric. This enables the resin to react with both the dye and the hydroxyl groups present in the fabric, forming a stable linkage. []

Q2: Are there other resins similar to Tetramethylol Acetylenediurea used in textile treatment?

A2: Yes, the research mentions other resins commonly employed for similar textile treatments. These include dimethylol urea, N,N'-bismethoxymethyl urea, dimethylolethyleneurea, and trimethylolmelamine. [] These resins, like Tetramethylol Acetylenediurea, likely possess structural features enabling their reaction with dyes and fabrics, leading to enhanced dye fixation and durability.

Q3: Does the chemical stability of polymers used in Enhanced Oil Recovery (EOR) impact their effectiveness?

A3: Absolutely, the long-term stability of polymers used in EOR is crucial for their effectiveness. [] The research highlights Scleroglucan, a biopolymer, as a potential candidate for EOR due to its impressive stability under various conditions. [] For instance, it retains over 95% of its initial viscosity even after prolonged exposure to high temperatures (up to 115°C) and remains compatible with various chemical agents, including Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) and 1,3,4,6-tetrakis(hydroxymethyl)tetrahydroimidazo-[4,5-d]imidazole-2,5(1H,3H)-dione (TMAD). [] This stability ensures the polymer maintains its viscosity and effectively mobilizes oil within the reservoir over extended periods.

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